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Compound of Interest

Compound Name: 1-Cyclopentene-1-carboxaldehyde

Cat. No.: B1583906 Get Quote

An In-Depth Technical Guide to Cyclopent-1-ene-1-carbaldehyde: Synthesis, Characterization,

and Applications

Executive Summary
Cyclopent-1-ene-1-carbaldehyde is a versatile bifunctional organic molecule featuring a

reactive α,β-unsaturated aldehyde system constrained within a five-membered ring. This

structural motif makes it a valuable intermediate in organic synthesis, particularly for

constructing complex molecular architectures relevant to medicinal chemistry and materials

science. This guide provides a comprehensive technical overview for researchers and drug

development professionals, detailing the compound's core properties, spectroscopic signature,

validated synthesis protocols, and key applications, grounded in established chemical

principles.

Chemical Identity and Core Properties
Cyclopent-1-ene-1-carbaldehyde, an α,β-unsaturated aldehyde, is a colorless to light yellow

liquid. Its identity is unequivocally established by its IUPAC name and CAS number.

IUPAC Name: cyclopent-1-ene-1-carbaldehyde[1][2]

CAS Number: 6140-65-4[1][2][3]

Common Synonyms: 1-Cyclopentene-1-carboxaldehyde, 1-Formyl-1-cyclopentene[1]
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The strategic placement of a double bond in conjugation with the aldehyde group dictates the

molecule's reactivity, creating electrophilic centers at both the carbonyl carbon and the β-

carbon of the alkene.

Table 1: Physicochemical Properties
Property Value Source

Molecular Formula C₆H₈O [1][2][3]

Molecular Weight 96.13 g/mol [1][2]

Appearance Colorless to light yellow liquid

Boiling Point 146 °C (at 760 mmHg) [4]

Flash Point 47 °C [4]

Density 1.11 g/cm³ [4]

Solubility
Slightly soluble in water (8 g/L

at 25 °C)
[3]

Storage Temperature
Inert atmosphere, store in

freezer, under -20°C
[4]

Safety and Handling
As a reactive aldehyde, appropriate safety measures are mandatory. The compound is

associated with the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Protocol: Work should be conducted in a well-ventilated fume hood. Personal

protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required.
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Store the compound under an inert atmosphere and at reduced temperatures (-20°C) to

prevent polymerization and oxidation.[4]

Spectroscopic Characterization: A Self-Validating
System
Confirming the identity and purity of cyclopent-1-ene-1-carbaldehyde is paramount. A

combination of spectroscopic techniques provides a robust, self-validating system for quality

control.

Table 2: Key Spectroscopic Data for Structural
Verification
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Technique Solvent/Method
Characteristic Signal &
Interpretation

¹³C NMR CDCl₃

~193 ppm: Aldehyde carbon

(C=O). ~150 ppm & ~145 ppm:

Alkene carbons (C=C). ~30-20

ppm: Aliphatic carbons (CH₂).

The downfield shift of the

aldehyde and alkene carbons

confirms the α,β-unsaturated

system.[1][5]

¹H NMR CDCl₃

~9.8 ppm: Aldehyde proton (-

CHO). ~6.8 ppm: Vinylic

proton (=CH-). The chemical

shifts are characteristic of a

conjugated system.

Infrared (IR) Vapor Phase

~1680 cm⁻¹: Strong C=O

stretch. ~1640 cm⁻¹: C=C

stretch. The lower frequency of

the C=O stretch compared to a

saturated aldehyde (~1730

cm⁻¹) is definitive proof of

conjugation with the double

bond.[1]

Mass Spec. (MS) GC-MS

m/z 96: Molecular ion peak

[M]⁺. Key fragments often

include m/z 95 ([M-H]⁺) and

m/z 67 ([M-CHO]⁺).[1]

The causality behind this multi-faceted approach is that no single technique is sufficient. NMR

confirms the carbon-hydrogen framework and conjugation, IR validates the key functional

groups and their electronic environment, and MS confirms the molecular weight and

fragmentation pattern. Together, they provide an unambiguous structural assignment.
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Synthesis Methodology: Ring Contraction of 2,3-
Epoxycyclohexanols
A well-established and mechanistically insightful method for preparing cyclopentene-1-

carbaldehydes is through the acid-catalyzed rearrangement of 2,3-epoxycyclohexanols.[6] This

process involves a semipinacol-type rearrangement, which is both efficient and

stereochemically interesting.

Experimental Protocol
Objective: To synthesize cyclopent-1-ene-1-carbaldehyde via acid-catalyzed ring contraction.

Materials:

cis-2,3-Epoxycyclohexanol

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a protic acid

Anhydrous aprotic solvent (e.g., Dichloromethane, CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A solution of cis-2,3-epoxycyclohexanol in anhydrous dichloromethane is

prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or

Argon) and cooled to 0 °C in an ice bath. Causality: Anhydrous conditions are critical to

prevent quenching the Lewis acid catalyst.

Catalyst Addition: A catalytic amount of BF₃·OEt₂ is added dropwise to the stirred solution.

The reaction is monitored by Thin Layer Chromatography (TLC). Causality: The Lewis acid

coordinates to the epoxide oxygen, activating it for nucleophilic attack and subsequent

rearrangement.
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Reaction Quenching: Upon completion, the reaction is carefully quenched by the slow

addition of saturated NaHCO₃ solution to neutralize the acid catalyst.

Extraction & Drying: The organic layer is separated, and the aqueous layer is extracted twice

with dichloromethane. The combined organic extracts are washed with brine, dried over

anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield pure cyclopent-1-ene-1-carbaldehyde.

Mechanism and Workflow Diagram
The underlying mechanism involves the Lewis acid activating the epoxide, leading to a ring-

opening and a 1,2-hydride or alkyl shift, which facilitates the ring contraction from a six-

membered to a five-membered ring, yielding the thermodynamically stable conjugated

aldehyde.

Synthesis Workflow

1. Dissolve Epoxycyclohexanol
in CH₂Cl₂ at 0 °C

2. Add BF₃·OEt₂
(Catalyst)

3. Monitor Reaction
(TLC)

4. Quench with
Sat. NaHCO₃

5. Extract & Dry 6. Purify by
Chromatography Pure Product

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of cyclopent-1-ene-1-carbaldehyde.

Chemical Reactivity and Synthetic Utility
The synthetic value of cyclopent-1-ene-1-carbaldehyde stems from its dual reactivity as both an

aldehyde and a Michael acceptor. This allows for selective transformations at multiple sites.

1,2-Addition (Direct Addition): Nucleophiles such as Grignard reagents or organolithium

compounds will preferentially attack the electrophilic carbonyl carbon.[7] This is a kinetically

controlled process favored by hard nucleophiles.
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1,4-Addition (Conjugate Addition): Softer nucleophiles, like cuprates, thiols, or enamines, will

attack the β-carbon of the double bond in a Michael addition reaction. This is often the

thermodynamically favored pathway.

Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in [4+2]

cycloaddition reactions, providing a route to bicyclic systems.

Wittig and Related Olefinations: The aldehyde group readily undergoes olefination reactions

to extend the carbon chain and introduce new functional groups.

Key Reactive Sites Potential Transformations

img 1,2-Addition
(e.g., Grignard)

 Attacks Carbonyl Carbon

1,4-Addition
(e.g., Cuprates)

 Attacks β-Carbon

Diels-Alder
(Diene Addition)

 Reacts at C=C bond

Wittig Olefination

 Reacts at C=O bond

Click to download full resolution via product page

Caption: Reactivity map of cyclopent-1-ene-1-carbaldehyde.

Applications in Research and Drug Development
The rigid cyclopentene scaffold is a privileged structure in medicinal chemistry, appearing in

numerous bioactive natural products and synthetic drugs, including prostaglandins and their

analogs. Chiral cyclopentenones and related derivatives are crucial intermediates in the

asymmetric synthesis of these targets.[8]

Cyclopent-1-ene-1-carbaldehyde serves as an accessible starting material for these more

complex structures. For example, derivatives of the related (1s)-cyclopent-2-ene-1-carboxylic

acid have been investigated as:

Thromboxane A2 (TP) receptor antagonists.[9]
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Voltage-gated sodium channel (NaV1.7) inhibitors.[9]

The aldehyde functionality provides a synthetic handle for elaboration into carboxylic acids,

esters, or other pharmacophoric groups, while the alkene allows for stereocontrolled

functionalization to build up the molecular complexity required for potent and selective

biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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